molecular formula C9H15NO3 B2966854 methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate CAS No. 1807937-85-4

methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate

Cat. No.: B2966854
CAS No.: 1807937-85-4
M. Wt: 185.223
InChI Key: AYUVCHHHSGKOEH-IONNQARKSA-N
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Description

Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate (CAS 1807937-85-4) is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrole scaffold. Its structure comprises a six-membered pyran ring fused to a five-membered pyrrole ring, with stereochemical specificity at the 3a and 7a positions. The methyl ester group at the 7a position enhances its utility as a synthetic intermediate, particularly in pharmaceutical and fine chemical synthesis. This compound is classified under intermediates and fine chemicals, with applications in drug discovery and development, as inferred from structural analogs (e.g., tert-butyl carbamate derivatives and related esters) .

Properties

IUPAC Name

methyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)9-2-3-13-5-7(9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUVCHHHSGKOEH-IONNQARKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCOCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCOC[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate typically begins with the formation of the pyrano-pyrrole core. This is achieved through cyclization reactions involving precursors such as γ-butyrolactone and an amine derivative. The process is often facilitated by catalysts like Lewis acids under controlled temperature and pressure conditions.

Industrial Production Methods: While specific industrial methods may vary, large-scale production typically employs batch or continuous flow reactors. These ensure consistent reaction conditions and optimal yields. Reagent recycling and purification steps are integrated to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate can undergo a variety of reactions:

  • Oxidation: : Converts it into more oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation reactions can yield reduced forms of the compound, using catalysts such as palladium on carbon.

  • Substitution: : Nucleophilic or electrophilic substitution can occur, depending on the substituents and conditions employed.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium catalysts, lithium aluminum hydride.

  • Catalysts: : Lewis acids for cyclization, palladium on carbon for hydrogenation.

Major Products Formed: Oxidation generally forms more complex pyran or pyrrole derivatives, while reduction typically yields hydrogenated counterparts. Substitution reactions provide functionalized derivatives with varied applications.

Scientific Research Applications

Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate finds applications in multiple domains:

  • Chemistry: : As an intermediate in organic synthesis and catalyst design.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial properties.

  • Medicine: : Explored for its role in drug development, particularly in creating novel pharmaceuticals.

  • Industry: : Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

Mechanism of Effects: The compound’s mechanism of action varies depending on its application. In biological systems, it may interact with cellular receptors or enzymes, altering metabolic pathways.

Molecular Targets and Pathways: Research suggests interactions with nucleic acids and proteins, affecting gene expression and enzymatic activity. Its potential as a therapeutic agent lies in modulating these biochemical processes.

Comparison with Similar Compounds

tert-Butyl N-[(3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl]carbamate (CAS 953908-29-7)

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • Key Differences: Replaces the methyl ester with a tert-butyl carbamate group.
  • Applications : Widely used as a synthetic intermediate in organic chemistry, particularly in peptide and heterocycle synthesis .

Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate

  • Molecular Formula : C₂₆H₂₂N₄O₄ (from )
  • Key Differences: Features a linear pyrrole-carboxylate structure with aromatic and cyano substituents. The absence of a fused bicyclic system reduces conformational rigidity compared to the target compound.
  • Applications : Primarily utilized in the synthesis of polycyclic heteroaromatics for materials science and medicinal chemistry .

Stereochemical and Ring System Variants

(3aS,7aR)-7a-Phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione

  • Key Differences: Contains a pyrrolo-pyridine dione core instead of a pyrano-pyrrole system. The phenyl substituent and lactam functionality alter electronic properties and hydrogen-bonding capacity.
  • Applications : Explored as a precursor for bioactive alkaloids and enzyme inhibitors .

(7S,9αS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-yl-methanol

  • Key Differences: A pyrido-pyrazine derivative with a methanol group. The additional nitrogen atom in the pyrazine ring enhances basicity, contrasting with the oxygen-containing pyran ring in the target compound.
  • Applications : Investigated for neurological drug development due to structural similarity to neurotransmitter analogs .

Functional Group Comparisons

8-O-Acetylshanzhiside Methyl Ester

  • Molecular Formula : C₂₁H₃₂O₁₂ (inferred from )
  • Key Differences : A glycoside with multiple hydroxyl and acetyl groups, offering high polarity and water solubility. The carbohydrate moiety contrasts sharply with the lipophilic bicyclic system of the target compound.
  • Applications : Used in pharmacological research (e.g., anti-inflammatory studies) and as a reference standard .

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine

  • Key Differences: A thiadiazole derivative with a furan substituent. The thiadiazole ring confers distinct electronic properties and metabolic stability compared to the pyrano-pyrrole scaffold.
  • Applications : Explored in agrochemical and antimicrobial agent development .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Methyl (3aS,7aS)-octahydropyrano... carboxylate 1807937-85-4 C₁₀H₁₅NO₃* 197.2* Fused pyrano-pyrrole, methyl ester Synthetic intermediate, drug discovery
tert-Butyl N-[(3aR,7aS)-octahydropyrano... carbamate 953908-29-7 C₁₂H₂₂N₂O₃ 242.3 tert-Butyl carbamate, fused bicyclic Organic synthesis intermediates
8-O-Acetylshanzhiside Methyl Ester N/A C₂₁H₃₂O₁₂ 500.5 Glycoside, acetyl and hydroxyl groups Pharmacological reference standard
Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol...) N/A C₂₆H₂₂N₄O₄ 454.5 Linear pyrrole, cyano and amino groups Polycyclic heteroaromatic synthesis

Biological Activity

Methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate is an organic compound characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Annulation Reactions : The formation of the pyran ring can be accomplished through intramolecular cyclization.
  • Functional Group Modifications : The carboxylate group can be introduced via esterification reactions.

This compound exhibits biological activity through its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways.

Pharmacological Properties

Research has indicated several potential pharmacological properties of this compound:

  • Antioxidant Activity : Studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary data indicate that it may inhibit inflammatory pathways, making it a candidate for conditions such as arthritis and other inflammatory disorders.
  • Antimicrobial Activity : Some investigations have reported antimicrobial effects against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical activity compared to control groups.
  • Anti-inflammatory Research :
    • In a model of acute inflammation induced in rats, administration of the compound resulted in a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6.
  • Antimicrobial Efficacy :
    • An investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations comparable to standard antibiotics.
Biological ActivityAssay MethodResult
AntioxidantDPPHSignificant reduction in free radicals
Anti-inflammatoryEdema ModelDecreased TNF-alpha and IL-6 levels
AntimicrobialMIC TestingEffective against S. aureus and E. coli

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